Cas no 7060-82-4 (Phenothiazin-5-ium,3,7-bis(dimethylamino)-)

Phenothiazin-5-ium,3,7-bis(dimethylamino)- structure
7060-82-4 structure
Product Name:Phenothiazin-5-ium,3,7-bis(dimethylamino)-
CAS No:7060-82-4
MF:C16H18N3S
MW:284.399221897125
CID:580464
PubChem ID:4139
Update Time:2025-04-19

Phenothiazin-5-ium,3,7-bis(dimethylamino)- Chemical and Physical Properties

Names and Identifiers

    • Phenothiazin-5-ium,3,7-bis(dimethylamino)-
    • Methyleneblue cation
    • SCHEMBL109755
    • Methylthionine HCl
    • DNDI1417128
    • Methylthionine chloride
    • ZMZ79891ZH
    • DTXCID1027009
    • NCGC00159445-02
    • N-[7-(dimethylamino)-3H-phenothiazin-3-ylidene]-N-methylmethanaminium
    • Methylene Blue cation
    • Methylthioninium
    • AI3-52463
    • NSC215213
    • UNII-ZMZ79891ZH
    • 1001913-24-1
    • [7-(dimethylamino)phenothiazin-3-ylidene]-dimethyl-ammonium
    • CHEMBL191083
    • RBTBFTRPCNLSDE-UHFFFAOYSA-N
    • BDBM50434369
    • NCGC00167496-02
    • AKOS001482930
    • DTXSID3047009
    • CHEBI:43830
    • SBI-0206846.P001
    • NSC3089
    • methylene-blue
    • 7060-82-4
    • [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium
    • BDBM50241461
    • NCGC00167496-01
    • METHYLENE BLUE CHLORIDE HYDRATE
    • AB00443236_03
    • 3,7-bis(dimethylamino)phenothiazin-5-ium
    • Phenothiazin-5-ium, 3,7-bis(dimethylamino)-
    • 3,7-bis(dimethylamino)-phenothiazin-5-ium
    • NS00005759
    • CHEMBL405110
    • BRD-K16406336-311-01-2
    • NCGC00167496-03
    • cid_6099
    • METHYLTHIONINIUM [WHO-DD]
    • Q27097395
    • 7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium
    • DB08167
    • Inchi: 1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1
    • InChI Key: RBTBFTRPCNLSDE-UHFFFAOYSA-N
    • SMILES: S1C2C=C(C=CC=2N=C2C=C/C(/C=C12)=[N+](/C)\C)N(C)C

Computed Properties

  • Exact Mass: 284.12234
  • Monoisotopic Mass: 284.12214376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.9Ų

Experimental Properties

  • PSA: 19.37
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent